2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Overview
Description
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a complex organic compound that features a benzamide core with phenoxy and pyrrolidine-1-sulfonyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(pyrrolidine-1-sulfonyl)aniline, which is then reacted with 2-phenoxybenzoic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
2-phenoxy-N-[4-(morpholine-1-sulfonyl)phenyl]benzamide: Similar structure but with a morpholine ring instead of pyrrolidine.
2-phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide: Contains a piperidine ring instead of pyrrolidine.
2-phenoxy-N-[4-(thiomorpholine-1-sulfonyl)phenyl]benzamide: Features a thiomorpholine ring.
Uniqueness: The uniqueness of 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide lies in its specific substituents, which confer distinct chemical and biological properties. The pyrrolidine-1-sulfonyl group, in particular, may enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable candidate in drug discovery and development.
Properties
IUPAC Name |
2-phenoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(21-10-4-5-11-22(21)29-19-8-2-1-3-9-19)24-18-12-14-20(15-13-18)30(27,28)25-16-6-7-17-25/h1-5,8-15H,6-7,16-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFNKQXFPMYKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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